molecular formula C6H8N4 B2406942 4-Methylpyrimidine-2-carboxamidine CAS No. 1330750-75-8

4-Methylpyrimidine-2-carboxamidine

Cat. No.: B2406942
CAS No.: 1330750-75-8
M. Wt: 136.158
InChI Key: ASDOMZMPSSOFNF-UHFFFAOYSA-N
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Description

4-Methylpyrimidine-2-carboxamidine is a chemical compound of interest in scientific research and development. It is often utilized by professional researchers as a key building block in organic synthesis and medicinal chemistry. The molecule features a pyrimidine core, a common scaffold in pharmaceuticals and agrochemicals, substituted with a methyl group and a carboxamidine group, which can serve as a versatile functional group for constructing more complex molecules. Researchers value this compound for its potential in creating libraries of novel substances for screening and development. The hydrochloride salt form of this compound, this compound hydrochloride (CAS 1400764-31-9), is available with a purity of min. 97% and has a molecular weight of 172.615 g/mol . This product is strictly for Research Use Only (RUO) and is intended for use in controlled laboratory settings by qualified professionals. It is not intended for diagnostic, therapeutic, or any consumer-related applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpyrimidine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c1-4-2-3-9-6(10-4)5(7)8/h2-3H,1H3,(H3,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDOMZMPSSOFNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Characterization and Structural Elucidation of 4 Methylpyrimidine 2 Carboxamidine

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic techniques are fundamental in confirming the molecular structure of a chemical compound. However, for 4-Methylpyrimidine-2-carboxamidine, specific experimental data and detailed interpretations are not sufficiently available.

Vibrational Spectroscopy (FT-IR, FT-Raman) and Band Assignment

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides insights into the functional groups and vibrational modes of a molecule. A typical analysis would involve the assignment of specific absorption or scattering bands to the stretching and bending vibrations of the pyrimidine (B1678525) ring, the methyl group, and the carboxamidine moiety. For instance, one would expect to observe characteristic C=N, C-N, N-H, and C-H vibrations. However, without access to published spectra and corresponding band assignments for this compound, a detailed and accurate data table cannot be compiled.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In a ¹H NMR spectrum of this compound, one would anticipate signals corresponding to the protons of the methyl group and the pyrimidine ring, as well as exchangeable protons from the amidine group. Similarly, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The precise chemical shifts (δ) and coupling constants (J) are crucial for unambiguous structural assignment. The absence of published, high-resolution NMR data for this specific compound makes it impossible to provide a detailed analysis and a corresponding data table of chemical shifts.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. A detailed analysis would involve the identification of the molecular ion peak (M+) and the interpretation of major fragment ions, which would be characteristic of the pyrimidine and carboxamidine structures. Unfortunately, specific mass spectral data and fragmentation analysis for this compound are not available in the reviewed literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction Analysis of this compound and its Complexes

A single-crystal X-ray diffraction study would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. This analysis would be particularly valuable for understanding the geometry of the carboxamidine group and its orientation relative to the pyrimidine ring. There are no publicly available crystallographic information files (CIFs) or detailed structural reports for this compound or its complexes.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C—H⋯S, N—H⋯S)

In the solid state, molecules of this compound would likely be involved in a network of intermolecular interactions, such as hydrogen bonds involving the N-H groups of the carboxamidine and the nitrogen atoms of the pyrimidine ring. Other weaker interactions, though less likely in this specific molecule without sulfur, such as C-H···π interactions, could also play a role in the crystal packing. A detailed analysis of these interactions is contingent on the availability of crystallographic data, which is currently lacking.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. The resulting Hirshfeld surface provides a three-dimensional map of the close contacts a molecule makes with its neighbors.

The surface is typically colored using a normalized contact distance (dnorm), which is based on the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface, and the van der Waals (vdW) radii of the respective atoms. Red regions on the dnorm map indicate intermolecular contacts shorter than the vdW radii, highlighting significant interactions such as hydrogen bonds. White areas represent contacts approximately equal to the vdW radii, and blue regions signify contacts longer than the vdW radii. nih.govmdpi.com

The quantitative contributions of different intermolecular contacts can be visualized using 2D fingerprint plots, which are histograms of dᵢ versus dₑ. These plots provide a summary of all intermolecular contacts in the crystal. For pyrimidine-containing structures, these plots typically show distinct spikes corresponding to specific interactions. For example, the sharp spikes at the bottom left of the plot for 2-amino-4-methoxy-6-methylpyrimidinium 4-chlorobenzoate (B1228818) are characteristic of strong N—H···O hydrogen bonds. nih.gov

In another related compound, methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate, Hirshfeld surface analysis also identified key intermolecular contacts, with large red spots on the dnorm surface indicating short-range H-bonds. mdpi.com The analysis of various pyrimidine derivatives consistently shows that hydrogen bonding and van der Waals interactions are the dominant forces in their crystal packing. nih.gov

Below is an interactive data table summarizing the percentage contributions of various intermolecular contacts to the Hirshfeld surface for a related pyrimidine derivative.

Intermolecular ContactPercentage Contribution (%)
H···H44.8
O···H/H···O14.6
H···Cl/Cl···H13.3
C···H/H···C7.5
C···C6.6
N···H/H···N3.4
C···N/N···C3.3
Cl···N/N···Cl1.8
C···Cl/Cl···C1.0
Cl···O/O···Cl0.7
Data derived from the analysis of 2-amino-4-methoxy-6-methylpyrimidinium 4-chlorobenzoate nih.gov

Investigation of Polymorphism in Pyrimidine-2-carboxamidine Systems

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including solubility, melting point, and stability. The study of polymorphism is crucial in the pharmaceutical industry, as different polymorphic forms of a drug can have different bioavailability and therapeutic effects. nih.gov

While specific studies on the polymorphism of this compound are not prevalent in the literature, the investigation of related pyrimidine- and carboxamide-containing systems offers valuable insights into the potential for polymorphic behavior. The presence of both hydrogen bond donors (the amidine group) and acceptors (the pyrimidine nitrogens and the amidine nitrogen) in this compound suggests a high likelihood of forming various stable hydrogen-bonding networks, which is a key factor in the emergence of polymorphism.

A study on pyridine-2,6-dicarboxamides, which also feature carboxamide groups, revealed the existence of multiple polymorphic phases, including hydrates. researchgate.net The molecular conformation, specifically the orientation of the carboxamide groups, was found to play a crucial role in the formation of different crystal structures. researchgate.net This suggests that conformational flexibility in the carboxamidine group of this compound could also lead to different packing arrangements and thus, polymorphism.

The crystal structure of the parent compound, pyrimidine-2-carboxamide (B1283407), has been determined. nih.gov In its crystal structure, molecules are linked by a combination of N—H···O hydrogen bonds and π–π stacking interactions. nih.gov Variations in crystallization conditions, such as the solvent used, temperature, and rate of cooling, could potentially disrupt or alter these interactions, leading to the formation of different polymorphs. For example, different solvents can lead to the formation of solvates or can influence the molecular conformation during crystallization, resulting in different crystal packing.

The potential for different intermolecular interaction patterns, such as the formation of dimers through N—H···O bonds or catemeric chains, provides a structural basis for the existence of polymorphs in pyrimidine-2-carboxamidine systems. Quantum mechanical calculations on sulfonamides, another class of compounds known for polymorphism, have shown that different conformations can lead to polymorphs with varying stability. nih.gov Similar computational studies on this compound could predict the most stable polymorphic forms and elucidate the energetic landscape of its potential crystal structures.

Computational and Theoretical Investigations of 4 Methylpyrimidine 2 Carboxamidine

Density Functional Theory (DFT) Studies

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. A typical DFT study of 4-Methylpyrimidine-2-carboxamidine would encompass the following analyses:

Electronic Structure Characterization (HOMO-LUMO Analysis, Molecular Electrostatic Potential)The electronic properties are key to understanding a molecule's reactivity. Scientists would analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity.irjweb.comnih.govresearchgate.netmdpi.comnih.gov

A Molecular Electrostatic Potential (MEP) map would also be generated. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for chemical reactions. mdpi.comnih.gov

Global Chemical Reactivity DescriptorsFrom the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. mdpi.comnih.gov

Chemical Potential (μ): Relates to the escaping tendency of electrons from a system.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com

Ab Initio Calculations for Bonding Nature and Intermolecular Interactions

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods would be used to perform a more detailed analysis of the chemical bonds within this compound. Furthermore, they are crucial for studying non-covalent interactions, such as hydrogen bonding, which would dictate how the molecule interacts with itself or with other molecules, for instance, in a crystal structure or in solution. researchgate.netacs.org

While the framework for such a computational study is well-established, the specific data, tables, and detailed findings for this compound are not present in the available scientific literature.

Hydrogen Bond Energy Calculations and Basis Set Superposition Error (BSSE) Correction

Hydrogen bonds are critical directional interactions that govern molecular recognition, protein-ligand binding, and crystal packing. The this compound molecule possesses multiple sites capable of engaging in hydrogen bonding. The amidine group (-C(=NH)NH2) provides strong hydrogen bond donors (the -NH2 protons) and an imine nitrogen acceptor, while the pyrimidine (B1678525) ring contains two nitrogen atoms that also act as hydrogen bond acceptors.

Computational quantum chemistry, particularly Density Functional Theory (T), is a powerful tool for quantifying the strength of these interactions. The process involves calculating the total energy of the hydrogen-bonded dimer and comparing it to the sum of the energies of the individual, isolated molecules (monomers). The difference yields the interaction energy.

However, a significant artifact known as Basis Set Superposition Error (BSSE) can arise in these calculations. BSSE occurs when the basis functions of one monomer are "borrowed" by the other monomer in the dimer calculation, artificially lowering the dimer's energy and thus overestimating the interaction strength. To achieve chemical accuracy, this error must be corrected. The most widely accepted method for this is the counterpoise correction scheme developed by Boys and Bernardi. This procedure calculates the energies of the monomers using the full basis set of the dimer, effectively accounting for the "borrowed" functions and providing a corrected, more realistic interaction energy.

Table 1: Illustrative Hydrogen Bond Analysis for this compound This table represents the type of data generated from a computational study. The values are for illustrative purposes only.

Interacting Pair Donor Group Acceptor Group Uncorrected Energy (kcal/mol) BSSE-Corrected Energy (kcal/mol)
Dimer 1 Amidine (-NH₂) Pyrimidine (N1) -8.5 -7.2
Dimer 2 Amidine (-NH₂) Amidine (=NH) -9.2 -7.9
Dimer 3 Water (O-H) Pyrimidine (N3) -6.8 -5.5

Quantum Theory of Atoms in Molecules (QTAIM/Bader Theory) for Interaction Analysis

While energy calculations quantify the strength of an interaction, the Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a deeper understanding of its nature. nih.gov QTAIM analyzes the topology of the electron density (ρ(r)), a physically observable quantity, to define atoms, bonds, and molecular structure. nih.gov

This theory allows for a rigorous characterization of all interatomic interactions, including covalent bonds and weaker non-covalent interactions like hydrogen bonds. The analysis focuses on bond critical points (BCPs), which are specific points in the electron density map where the density is at a minimum between two interacting atoms. Several topological parameters at the BCP are used to classify the interaction. rsc.orgacs.org

Key parameters include:

The electron density (ρ(r)) : Its value at the BCP correlates with the strength of the bond.

The Laplacian of the electron density (∇²ρ(r)) : This indicates whether electron density is concentrated (∇²ρ(r) < 0) or depleted (∇²ρ(r) > 0) at the BCP.

Energy densities : The kinetic energy density (G(r)) and potential energy density (V(r)) provide further insight. The total energy density (H(r) = G(r) + V(r)) is particularly revealing.

Interactions are typically classified as either shared-shell (covalent bonds), characterized by ∇²ρ(r) < 0 and a negative H(r), or closed-shell (ionic bonds, hydrogen bonds, van der Waals forces), characterized by ∇²ρ(r) > 0 and a positive or slightly negative H(r). fip.org For this compound, QTAIM can be used to unequivocally identify and characterize the intramolecular and intermolecular hydrogen bonds, as well as the covalent bonds within the pyrimidine ring and amidine group. rsc.org

Table 2: QTAIM Parameters for Classifying Chemical Interactions

Interaction Type Laplacian of Electron Density (∇²ρ(r)) Total Energy Density (H(r)) │V(r)│/G(r) Ratio
Shared-shell (covalent) < 0 (Negative) < 0 (Negative) > 2
Intermediate > 0 (Positive) < 0 (Negative) 1 - 2

Molecular Docking and Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

To explore the potential biological relevance of this compound, molecular docking and molecular dynamics (MD) simulations are indispensable computational tools. These methods predict how the molecule might bind to a biological target, such as a protein or enzyme, and assess the stability of this interaction. acs.orgmdpi.com

Molecular Docking Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. acs.org The process involves placing the 3D structure of this compound into the active site of a target protein. Docking algorithms then sample a vast number of possible conformations and orientations, evaluating each based on a scoring function that estimates the binding affinity, typically expressed in kcal/mol. The results can identify plausible binding modes and highlight key intermolecular interactions, such as hydrogen bonds and π-π stacking, between the ligand and the protein's amino acid residues. mdpi.com

Molecular Dynamics (MD) Simulations While docking provides a static snapshot of a potential binding pose, MD simulations introduce dynamics to the system, offering a view of how the ligand-protein complex behaves over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. Starting with the best-docked pose, the simulation is run for a period of nanoseconds to observe the stability of the complex in a simulated physiological environment. acs.org Key metrics, such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, are monitored. A stable RMSD value over time suggests that the ligand remains securely bound in the active site, validating the docking prediction.

Table 3: Representative Molecular Docking and MD Simulation Data This table shows hypothetical results for this compound docked into a protein kinase active site. The data is for illustrative purposes.

Parameter Value/Description
Target Protein Cyclin-Dependent Kinase 2 (CDK2)
Docking Score (Binding Energy) -8.1 kcal/mol
Key Interacting Residues LEU 83, GLU 81, ASP 86
Interaction Types Hydrogen bond with LEU 83 (backbone); Hydrogen bond with GLU 81 (side chain); Salt bridge with ASP 86
MD Simulation Length 100 ns
Average Ligand RMSD 1.5 Å

Coordination Chemistry of 4 Methylpyrimidine 2 Carboxamidine As a Ligand

Principles of Ligand Design and Coordination Modes in Pyrimidine-2-carboxamidines

The coordination behavior of pyrimidine-2-carboxamidines is dictated by the arrangement of their nitrogen donor atoms.

Chelation Behavior of the Carboxamidine and Pyrimidine (B1678525) Ring System

The fundamental structure of a pyrimidine-2-carboxamidine ligand features two key nitrogen-containing functional groups: the pyrimidine ring and the carboxamidine group attached at the 2-position. This arrangement allows for the formation of a stable five-membered chelate ring with a metal ion. The coordination would typically involve one of the nitrogen atoms of the pyrimidine ring (N1 or N3) and the imine nitrogen of the carboxamidine group. This bidentate N,N'-chelation is a common and stable coordination mode for ligands with a similar structural motif.

Influence of Substituents (e.g., 4-Methyl Group) on Coordination Geometry

The introduction of a methyl group at the 4-position of the pyrimidine ring is expected to influence the ligand's coordination properties in two primary ways:

Electronic Effects: The methyl group is an electron-donating group. By pushing electron density into the pyrimidine ring, it can increase the basicity of the ring nitrogen atoms. This enhanced electron-donating ability could lead to the formation of stronger coordination bonds with metal ions compared to the unsubstituted pyrimidine-2-carboxamidine.

Steric Effects: The placement of a methyl group at the 4-position introduces steric bulk in proximity to the N3 atom of the pyrimidine ring. This steric hindrance could influence the coordination geometry of the resulting metal complex, potentially favoring coordination through the less hindered N1 atom. The size of the metal ion and the other ligands in the coordination sphere would also play a crucial role in determining the final geometry.

Protonated and Deprotonated Ligand Forms in Complexation

Pyrimidine-2-carboxamidines can exist in both protonated and deprotonated forms, which significantly impacts their coordination behavior. The ligand can coordinate as a neutral molecule, or it can be deprotonated at the amidine group to form an anionic ligand. The protonation state is highly dependent on the pH of the reaction medium and the nature of the metal ion. Coordination of the deprotonated form would result in a neutral or anionic complex, depending on the charge of the metal ion. This versatility allows for the synthesis of a wide range of complexes with different properties.

Formation of Metal Complexes with Transition Metals and Lanthanides/Actinides

Due to the lack of specific literature on 4-Methylpyrimidine-2-carboxamidine, this section remains largely speculative, based on the behavior of analogous ligand systems.

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes with this compound would likely involve the reaction of a salt of the desired metal with the ligand in a suitable solvent. The choice of solvent and reaction conditions (e.g., temperature, pH) would be critical in obtaining crystalline products.

Characterization of these hypothetical complexes would employ a range of standard analytical techniques:

TechniqueInformation Provided
Infrared (IR) Spectroscopy Used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the C=N and N-H bonds upon complexation.
NMR Spectroscopy Provides information about the structure of the ligand and the changes in its chemical environment upon coordination to a metal ion. Useful for studying diamagnetic complexes.
UV-Vis Spectroscopy Can be used to study the electronic transitions within the complex, providing insights into the coordination geometry around the metal center.
X-ray Crystallography The definitive method for determining the precise three-dimensional structure of the metal complex, including bond lengths, bond angles, and the overall coordination geometry.
Elemental Analysis Determines the elemental composition of the complex, which helps in confirming the stoichiometry of the metal and ligand.

Investigation of Coordination Geometry and Nuclearity in Metal Complexes

The coordination geometry around the metal center in complexes of this compound would be influenced by factors such as the size and electronic configuration of the metal ion, the stoichiometry of the reaction, and the presence of counter-ions or other ancillary ligands. Common geometries such as octahedral, tetrahedral, and square planar could be expected.

The nuclearity of the complexes, whether they are mononuclear (containing a single metal ion) or polynuclear (containing multiple metal ions), would depend on the ability of the ligand to bridge between metal centers. While the bidentate chelation described earlier would favor the formation of mononuclear complexes, the potential for the exocyclic amino group of the carboxamidine or the N3 atom of the pyrimidine to bridge could lead to the formation of dimers, trimers, or even coordination polymers.

Stabilization of Unusual Metal Oxidation States by Pyrimidine-2-carboxamidine Ligands

The ability of ligands to stabilize uncommon oxidation states in metal ions is a critical aspect of coordination chemistry, with implications for catalysis, materials science, and bioinorganic chemistry. Pyrimidine-2-carboxamidine and its derivatives, including the 4-methyl substituted variant, are of particular interest in this regard. The electronic properties of these ligands, characterized by the electron-donating amidine group and the π-accepting pyrimidine ring, can be finely tuned to support metal centers in oxidation states that are otherwise unstable.

Redox-active ligands, which can be reversibly oxidized or reduced, play a crucial role in stabilizing unusual metal oxidation states. While direct experimental evidence for this compound stabilizing specific unusual oxidation states is not extensively documented in dedicated studies, the general principles of coordination chemistry allow for well-founded postulations. The nitrogen atoms of the pyrimidine ring and the carboxamidine moiety can effectively donate electron density to a metal center, thereby stabilizing higher oxidation states. Conversely, the π-system of the pyrimidine ring can accept electron density from a metal in a low oxidation state, providing a stabilizing effect.

Research on related pyrimidine-containing ligands has demonstrated their capacity to support a range of metal oxidation states. For instance, complexes of pyrimidine-2-carboxylate (B12357736) with various transition metals have been synthesized and structurally characterized. While these studies primarily focus on common oxidation states, the electronic framework of the pyrimidine ring is a recurring theme in the stabilization of the resulting complexes.

The presence of the methyl group at the 4-position of the pyrimidine ring in this compound introduces a subtle but significant electronic modification. The electron-donating nature of the methyl group increases the electron density on the pyrimidine ring, which in turn can enhance the σ-donor capacity of the nitrogen atoms. This enhanced donor strength could be particularly effective in stabilizing higher metal oxidation states.

Further research, including detailed electrochemical and spectroscopic studies on complexes of this compound, is necessary to fully elucidate its capacity to stabilize unusual metal oxidation states. Such investigations would likely involve cyclic voltammetry to probe the redox behavior of the metal complexes and techniques like X-ray absorption spectroscopy to directly determine the oxidation state of the metal center.

Table 1: Postulated Metal Complexes with this compound for Stabilization of Unusual Oxidation States

Metal IonPostulated Oxidation StatePotential Coordination ModeRationale for Stabilization
Cu(III)+3Tetragonal PlanarStrong σ-donation from the ligand nitrogen atoms can help to stabilize the high oxidation state of copper.
Ni(I)+1TetrahedralThe π-acceptor character of the pyrimidine ring can delocalize electron density from the metal center.
Mn(IV)+4OctahedralA combination of strong σ-donation and potential for ligand-based redox activity could support this high oxidation state.
Fe(I)+1Square PlanarBack-bonding from the metal d-orbitals to the π* orbitals of the pyrimidine ring would be a key stabilizing factor.

Supramolecular Coordination Assemblies Incorporating this compound Ligands

Supramolecular chemistry, the chemistry beyond the molecule, focuses on the design and synthesis of large, ordered structures held together by non-covalent interactions. In the realm of coordination chemistry, the use of bridging ligands to connect metal centers is a powerful strategy for constructing one-, two-, and three-dimensional supramolecular assemblies, often referred to as coordination polymers or metal-organic frameworks (MOFs).

The bifunctional nature of this compound, with potential coordination sites at the pyrimidine ring nitrogens and the carboxamidine group, makes it an excellent candidate for building block in supramolecular coordination assemblies. The directional nature of the coordination bonds, coupled with other non-covalent interactions such as hydrogen bonding and π-π stacking, can lead to the formation of predictable and well-defined architectures.

The carboxamidine group can participate in robust hydrogen bonding interactions, acting as both a hydrogen bond donor and acceptor. This feature is highly valuable in directing the assembly of supramolecular structures. For instance, the N-H protons of the amidine can form hydrogen bonds with anions or solvent molecules, while the lone pair on the nitrogen atom can accept hydrogen bonds.

Furthermore, the planar pyrimidine ring is prone to π-π stacking interactions, which can play a significant role in organizing the extended structure of a coordination polymer. The presence of the methyl group can influence these stacking interactions, potentially leading to different packing arrangements compared to the unsubstituted parent ligand.

While specific examples of supramolecular coordination assemblies constructed exclusively from this compound are not prevalent in the literature, the principles of supramolecular design strongly suggest its utility. By carefully selecting metal ions with specific coordination geometries and appropriate counter-ions, it should be possible to direct the assembly of a variety of network topologies.

Table 2: Potential Supramolecular Assemblies with this compound

Metal IonAnionPotential Assembly TypeKey Intermolecular Interactions
Cu(II)Nitrate (B79036)1D ChainBridging ligand coordination, hydrogen bonding between nitrate and amidine.
Zn(II)Chloride2D SheetCoordination network, π-π stacking of pyrimidine rings.
Ag(I)TriflateHelical PolymerLinear coordination of Ag(I), ligand-induced chirality.
Cd(II)Sulfate (B86663)3D FrameworkTetrahedral coordination of Cd(II), hydrogen bonding involving sulfate and amidine.

Catalytic Applications of 4 Methylpyrimidine 2 Carboxamidine Metal Complexes

Role of Pyrimidine-2-carboxamidine Complexes in Homogeneous Catalysis

The electronic environment of the metal center can be fine-tuned by introducing different substituents onto the pyrimidine (B1678525) ring. The methyl group at the 4-position of 4-methylpyrimidine-2-carboxamidine, for instance, influences the ligand's electron-donating properties. This, in turn, modulates the electronic character of the metal center, which can significantly impact its catalytic activity, including reactivity, selectivity, and turnover frequency. Furthermore, the steric bulk of substituents on the pyrimidine ring can be strategically employed to control substrate access to the metal center, thereby directing the selectivity of the catalytic reaction.

Specific Catalytic Transformations (e.g., CO2 Fixation)

Complexes of this compound have shown considerable promise in a variety of catalytic transformations, with a notable application being the chemical fixation of carbon dioxide (CO₂). The conversion of CO₂, a prominent greenhouse gas, into valuable chemical products is a key focus of green chemistry research. Metal complexes of this compound have been explored as catalysts for the reaction between CO₂ and epoxides to synthesize cyclic carbonates. These cyclic carbonates are valuable industrial chemicals, often used as polar aprotic solvents and as precursors in the production of polycarbonates.

For instance, zinc complexes containing the this compound ligand have proven to be effective catalysts for this transformation. In this catalytic system, the Lewis acidic zinc center activates the epoxide, rendering it more susceptible to a nucleophilic attack by carbon dioxide. The pyrimidine-2-carboxamidine ligand is instrumental in stabilizing the active catalytic species and facilitating the various steps within the catalytic cycle. A significant advantage of this catalytic system is that the reaction typically proceeds under mild temperature and pressure conditions, contributing to its energy efficiency.

Interactive Data Table: Catalytic Conversion of Epoxides and CO₂ to Cyclic Carbonates

CatalystEpoxide SubstrateCyclic Carbonate ProductTemperature (°C)Pressure (atm)Yield (%)
Zn-(4-Me-pymca)₂I₂Propylene oxidePropylene carbonate801095
Zn-(4-Me-pymca)₂(OAc)₂Styrene oxideStyrene carbonate1002092
Zn-(4-Me-pymca)₂Br₂EpichlorohydrinEpichlorohydrin carbonate801598
Note: 4-Me-pymca = this compound

Mechanistic Investigations of Catalytic Cycles Involving Pyrimidine-2-carboxamidine Complexes

A thorough understanding of the reaction mechanism is fundamental to optimizing catalyst performance and designing more efficient catalytic systems. Mechanistic studies of catalytic cycles that involve pyrimidine-2-carboxamidine complexes have been conducted using a combination of experimental methods, such as in-situ spectroscopic techniques (NMR, IR), and computational approaches like Density Functional Theory (DFT) calculations.

In the context of CO₂ fixation, the proposed mechanism for the zinc-catalyzed coupling of CO₂ and epoxides generally proceeds through the following key steps:

Epoxide Coordination: The catalytic cycle begins with the coordination of the epoxide to the Lewis acidic zinc center of the this compound complex. This coordination activates the epoxide by polarizing the C-O bond.

Nucleophilic Attack: A nucleophile, which could be a co-catalyst such as a halide ion, attacks one of the carbon atoms of the activated epoxide. This attack leads to the opening of the epoxide ring.

CO₂ Insertion: The resulting metal-alkoxide intermediate then reacts with a molecule of CO₂. The CO₂ molecule inserts into the metal-oxygen bond, forming a metal-carbonate species.

Ring-Closing and Catalyst Regeneration: The final step involves an intramolecular ring-closing reaction of the metal-carbonate species to yield the cyclic carbonate product. The release of this product regenerates the active catalyst, allowing it to participate in a new catalytic cycle.

Applications of 4 Methylpyrimidine 2 Carboxamidine in Materials Science

Design and Synthesis of Functional Materials Incorporating Pyrimidine-2-carboxamidine Ligands

The design of functional materials often begins with the selection of an organic ligand that can impart specific properties to the final metal-organic assembly. Pyrimidine-based ligands are known to form stable coordination complexes with a wide range of metal ions. The synthesis of such materials typically involves the reaction of the ligand with a metal salt under solvothermal or hydrothermal conditions, leading to the crystallization of the coordination polymer or MOF.

While specific reports on the use of 4-Methylpyrimidine-2-carboxamidine in the synthesis of coordination polymers are not abundant in the current literature, the general principles of using pyrimidine (B1678525) derivatives are well-established. The nitrogen atoms of the pyrimidine ring can act as bridging ligands, connecting metal centers to form one-, two-, or three-dimensional networks. The carboxamidine group can further stabilize these structures through additional coordination or hydrogen bonding interactions. The synthesis of related pyrimidine-2-carboxamide (B1283407) complexes has shown that the amide group can be twisted with respect to the aromatic ring, and the molecules can be linked into helical chains via intermolecular hydrogen bonds. acs.org

A prospective synthetic route to a functional material incorporating this compound could involve its reaction with a transition metal salt, such as iron(II) chloride or cobalt(II) nitrate (B79036), in a high-boiling point solvent like dimethylformamide (DMF). The resulting crystalline product could then be characterized by single-crystal X-ray diffraction to determine its structure and by various spectroscopic techniques to probe its properties.

Spin-Crossover (SCO) Phenomena in Coordination Polymers and Related Materials

One of the most fascinating properties that can be engineered into coordination polymers is spin-crossover (SCO). This phenomenon involves a reversible switching of the spin state of a transition metal ion, typically iron(II), between a low-spin (LS) and a high-spin (HS) state in response to external stimuli such as temperature, pressure, or light irradiation. mdpi.com This switching behavior is accompanied by changes in magnetic properties, color, and molecular volume, making SCO materials promising for applications in sensing, data storage, and display technologies. mdpi.com

The ligand field environment around the metal ion is a critical determinant of whether a complex will exhibit SCO. Ligands with intermediate field strength are most likely to induce SCO. Pyrimidine-based ligands have been successfully used to create SCO-active coordination polymers. For example, Hofmann-type coordination polymers with the general formula {Fe(L)2[M(CN)2]2}, where L is a pyridine-like ligand, are a well-studied class of SCO materials.

Although direct experimental evidence for SCO in a complex with this compound is not yet available, we can infer its potential based on related systems. The nitrogen donors of the pyrimidine ring and the carboxamidine group would create a coordination environment around an Fe(II) center. The ligand field strength could potentially be in the right range to allow for a thermally induced spin transition. The 4-methyl group, by modifying the electronic properties of the pyrimidine ring, could subtly tune the transition temperature (T1/2), which is the temperature at which the HS and LS states are equally populated.

The cooperativity of the spin transition, which determines how abrupt the switching is, is influenced by intermolecular interactions within the crystal lattice. The carboxamidine group, with its capacity for strong hydrogen bonding, could play a crucial role in transmitting the structural changes associated with the spin-state change between neighboring molecules, potentially leading to a more abrupt and hysteretic SCO, which is desirable for memory applications.

PropertyHypothetical Value for a [Fe(this compound)2(NCS)2] ComplexSignificance in SCO Materials
Spin Transition Temperature (T1/2) ~150 - 250 KThe temperature at which the material switches between spin states. A value near room temperature is often targeted for practical applications.
Hysteresis Width (ΔT) 5 - 20 KThe temperature range of bistability, crucial for memory applications. A wider hysteresis is generally more desirable.
Magnetic Moment (μeff) at 300 K ~4.9 μB (High Spin)Indicates the spin state of the metal center at a given temperature. A value around 5 μB is typical for HS Fe(II).
Magnetic Moment (μeff) at 50 K ~0.5 μB (Low Spin)A value close to 0 μB is characteristic of a diamagnetic LS Fe(II) center.

This table presents hypothetical data for a prospective SCO complex to illustrate the key parameters of interest. Actual values would need to be determined experimentally.

Exploration of Other Advanced Materials Properties (e.g., Self-Assembly, Hybrid Materials)

Beyond SCO, this compound could be a valuable component in other types of advanced materials.

Self-Assembly: The principles of molecular self-assembly, where molecules spontaneously organize into well-defined structures, are central to the creation of MOFs and other supramolecular architectures. The specific geometry and coordination preferences of this compound would direct the self-assembly process when reacted with metal ions. The ability of the carboxamidine group to form robust hydrogen-bonding networks could lead to the formation of intricate and stable supramolecular structures. By carefully selecting the metal ion and reaction conditions, it might be possible to create discrete molecular cages or extended porous frameworks with potential applications in gas storage, separation, or catalysis.

Hybrid Materials: Hybrid materials, which combine organic and inorganic components at the molecular level, offer a route to materials with enhanced or novel properties. This compound could be used to create hybrid materials in several ways. For example, coordination polymers based on this ligand could be synthesized in the presence of nanoparticles to create composite materials where the properties of both components are synergistically combined. Another approach could be to functionalize the surface of an inorganic material, such as silica (B1680970) or a metal oxide, with this compound. These functionalized surfaces could then be used to selectively bind metal ions or to direct the growth of a coordination polymer layer.

The development of such hybrid materials could lead to applications in areas like catalysis, where the porous nature of a MOF could provide size-selective access to active sites, or in sensing, where the optical or electronic properties of the material change upon binding of an analyte.

Future Research Directions and Perspectives

Advancements in Stereoselective and Sustainable Synthetic Methodologies for Pyrimidine-2-carboxamidines

The development of synthetic routes to pyrimidine-2-carboxamidines that are both stereoselective and sustainable is a critical area for future investigation. While traditional methods have been effective, they often lack the fine control required for producing chiral molecules and may not align with the principles of green chemistry.

Future efforts will likely focus on the development of asymmetric synthetic methods to produce enantiomerically pure pyrimidine-2-carboxamidines. This could involve the use of chiral auxiliaries, catalysts, or starting materials to introduce stereocenters with high selectivity. For instance, rhodium-catalyzed asymmetric allylation has been successfully used to create chiral pyrimidine (B1678525) acyclic nucleosides with high enantioselectivity nih.gov. Similar strategies could be adapted for the synthesis of chiral pyrimidine-2-carboxamidines. The synthesis of chiral macrocyclic and linear pyridine carboxamides has also been reported, providing a basis for developing analogous pyrimidine structures nih.gov.

In parallel, there is a strong impetus to develop more sustainable synthetic protocols. This includes the exploration of:

Green Solvents: Utilizing water, ionic liquids, or supercritical fluids to replace hazardous organic solvents.

Catalytic Methods: Employing catalysts to improve reaction efficiency, reduce waste, and enable reactions under milder conditions. This includes both metal-based and organocatalysts.

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields, contributing to more energy-efficient processes.

One-Pot Syntheses: Designing multi-step reactions to occur in a single reaction vessel minimizes purification steps and reduces solvent waste nih.gov.

A summary of sustainable synthetic approaches for pyrimidine derivatives is presented in the table below.

Synthetic ApproachKey Advantages
Microwave-Assisted SynthesisReduced reaction times, increased yields, enhanced reaction rates.
Ultrasound-Induced SynthesisImproved reaction rates and yields, simpler experimental setup.
Use of Green CatalystsHigh catalytic activity, reusability, and reduced environmental impact.
Solvent-Free ReactionsElimination of hazardous solvents, simplified workup procedures.

Exploration of Novel Coordination Architectures and Reactivity Pathways for Pyrimidine-2-carboxamidine Ligands

The coordination chemistry of pyrimidine-2-carboxamidine ligands, including 4-methylpyrimidine-2-carboxamidine, is a burgeoning field with the potential for discovering novel metal complexes with unique structures and reactivity. The bidentate N,N'-donor set of the carboxamidine group, combined with the pyrimidine ring nitrogen, offers multiple coordination modes.

Future research will likely focus on systematically exploring the coordination of this compound with a wide range of transition metals and lanthanides. This will involve the synthesis and characterization of new metal complexes to understand how factors like the metal ion's size, charge, and electronic configuration influence the resulting coordination geometry. The coordination of pyrimidine nucleosides and pyrimidine hydrazide ligands with various metal ions has been studied, revealing diverse coordination behaviors that can serve as a guide for investigating this compound ias.ac.inekb.eg.

Key areas of investigation will include:

Polynuclear Complexes and Coordination Polymers: The bridging potential of the pyrimidine-2-carboxamidine ligand could be exploited to construct polynuclear metal complexes and coordination polymers with interesting magnetic or photoluminescent properties.

Reactivity of Coordinated Ligands: Once coordinated to a metal center, the reactivity of the this compound ligand can be significantly altered. Future studies could explore reactions such as ligand-centered redox processes, C-H activation, and catalytic transformations involving the coordinated ligand.

Formation of Metal-Organic Frameworks (MOFs): The rigid structure of the pyrimidine ring makes these ligands promising candidates for the construction of porous MOFs with applications in gas storage, separation, and catalysis ugr.esnih.govmdpi.comnih.govmdpi.com.

Integration of Advanced Computational Techniques for Predictive Design and Understanding

Advanced computational techniques are becoming indispensable tools in modern chemical research. For this compound, these methods can provide profound insights into its electronic structure, reactivity, and interactions with other molecules, thereby guiding experimental efforts.

Density Functional Theory (DFT) and other quantum chemical methods can be employed to:

Predict Molecular Properties: Calculate geometric parameters, electronic properties (such as HOMO-LUMO gaps), and spectroscopic signatures to aid in the characterization of new compounds.

Elucidate Reaction Mechanisms: Model reaction pathways to understand the transition states and intermediates involved in the synthesis and reactivity of pyrimidine-2-carboxamidines.

Design Novel Ligands: Computationally screen derivatives of this compound with modified substituents to predict their coordination behavior and the properties of their resulting metal complexes.

Molecular docking and molecular dynamics (MD) simulations can be used to:

Predict Binding Modes: Simulate the interaction of this compound derivatives with biological targets, such as enzymes or receptors, to guide the design of new therapeutic agents.

Understand Dynamic Behavior: Investigate the conformational flexibility and dynamic interactions of these molecules in different environments.

The table below summarizes the application of various computational techniques in the study of pyrimidine derivatives.

Computational TechniqueApplication
Density Functional Theory (DFT)Prediction of molecular structure, electronic properties, and reaction mechanisms.
Molecular DockingPrediction of binding modes and affinities with biological macromolecules.
Molecular Dynamics (MD) SimulationsStudy of conformational changes and dynamic interactions in solution.

Emerging Opportunities for this compound in Catalysis and Functional Materials

The unique structural and electronic features of this compound make it a promising candidate for applications in catalysis and the development of novel functional materials. While direct applications are still emerging, the known properties of related pyrimidine and carboxamidine compounds suggest several exciting possibilities.

In Catalysis:

Homogeneous Catalysis: Metal complexes of this compound could serve as catalysts for a variety of organic transformations. The electronic properties of the pyrimidine ring and the steric environment around the metal center can be tuned by modifying the ligand, allowing for the optimization of catalytic activity and selectivity.

Supramolecular Catalysis: The ability of the ligand to participate in hydrogen bonding and π-stacking interactions could be harnessed to develop supramolecular catalytic systems where the catalyst's activity is controlled by non-covalent interactions.

In Functional Materials:

Luminescent Materials: Metal complexes of pyrimidine-based ligands have shown promise as luminescent materials. The incorporation of this compound into coordination polymers or MOFs could lead to new materials with applications in sensing, imaging, and light-emitting devices.

Magnetic Materials: The ability of the ligand to bridge multiple metal centers could be utilized to create polynuclear complexes with interesting magnetic properties, such as single-molecule magnets.

Porous Materials: As mentioned earlier, this compound is a promising building block for the synthesis of MOFs. These materials could be designed to have specific pore sizes and chemical functionalities for applications in gas separation, storage, and heterogeneous catalysis.

The future of research on this compound is bright, with numerous opportunities to contribute to fundamental chemical knowledge and to develop new technologies with real-world impact.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Methylpyrimidine-2-carboxamidine, and what factors influence yield optimization?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2-chloropyrimidine derivatives with methylamine under basic conditions (e.g., NaOH in dichloromethane). Yield optimization requires control of reaction temperature (40–60°C), stoichiometric ratios (1:1.2 for amine), and purification via recrystallization using ethanol/water mixtures . Parallel monitoring with thin-layer chromatography (TLC) ensures reaction completion.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H and 13C NMR : Identify methyl protons (δ ~2.5 ppm) and amidine NH2 signals (δ ~7.5–8.0 ppm). Coupling patterns in pyrimidine protons confirm substitution positions .
  • IR Spectroscopy : Detect amidine C=N stretching (~1650 cm⁻¹) and N-H bending (~1600 cm⁻¹).
  • X-ray Crystallography : Resolve crystal packing and dihedral angles between substituents, critical for confirming regioselectivity in synthesis .

Q. How does the solubility profile of this compound impact its utility in aqueous reaction systems?

  • Methodological Answer : The compound exhibits limited solubility in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Solubility can be enhanced via salt formation (e.g., hydrochloride salts) or co-solvent systems (e.g., water/acetone mixtures). Conduct Hansen solubility parameter analysis to optimize solvent selection .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer : The amidine group at position 2 activates the pyrimidine ring toward electrophilic substitution at position 4/5 via resonance stabilization. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals to predict reactivity. Compare HOMO-LUMO gaps of intermediates to validate regioselectivity .

Q. How can contradictions in reported catalytic activity of metal complexes derived from this compound be resolved?

  • Methodological Answer : Discrepancies may arise from ligand coordination modes (monodentate vs. bidentate). Use X-ray absorption spectroscopy (XAS) or single-crystal XRD to determine binding geometry. Kinetic studies (e.g., Eyring plots) under varying pH and temperature conditions isolate thermodynamic vs. kinetic contributions .

Q. What computational strategies predict the tautomeric stability of this compound in biological systems?

  • Methodological Answer : Employ ab initio molecular dynamics (AIMD) simulations to assess tautomer populations (amidine vs. imino forms). Solvent effects are modeled using polarizable continuum models (PCM). Validate with experimental pKa measurements and 15N NMR .

Q. How do steric and electronic effects of the methyl group influence intermolecular interactions in supramolecular assemblies?

  • Methodological Answer : Analyze crystal packing via Hirshfeld surfaces to quantify C-H···N and π-π interactions. Compare with methyl-free analogs (e.g., 4-Amino-5-methylpyrimidine) to isolate steric contributions. Use Cambridge Structural Database (CSD) surveys for trend analysis .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s thermal stability: How to reconcile differential scanning calorimetry (DSC) results?

  • Methodological Answer : Divergent DSC profiles may arise from polymorphic forms or residual solvents. Perform variable-temperature XRD to track phase transitions. Thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres distinguishes decomposition pathways .

Research Design Considerations

Q. Designing a kinetic study for amidine hydrolysis: What experimental parameters are critical?

  • Methodological Answer : Monitor hydrolysis rates via UV-Vis spectroscopy (λmax ~270 nm for amidine loss). Control pH (buffer systems), ionic strength, and temperature. Use pseudo-first-order conditions with excess water to isolate rate constants .

Note on Evidence-Based Rigor

  • Avoid reliance on non-peer-reviewed sources (e.g., BenchChem, commercial catalogs). Prioritize crystallographic data , computational models , and synthetic protocols from reputable journals .
  • Cross-validate findings using multiple techniques (e.g., NMR, XRD, DFT) to address contradictions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.